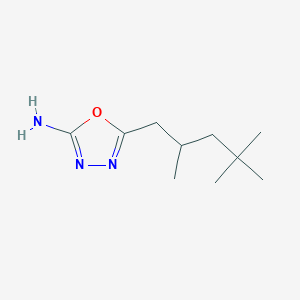![molecular formula C14H18N4 B1438185 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline CAS No. 1094444-95-7](/img/structure/B1438185.png)
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline
Vue d'ensemble
Description
“4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline” is a chemical compound with the CAS number 1094444-95-7 . It is used in various chemical reactions and can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .
Molecular Structure Analysis
The molecular structure of this compound is based on the triazoloazepine core, with an aniline group attached at the 3-position . The exact molecular structure would require more detailed spectroscopic data for confirmation.Physical And Chemical Properties Analysis
This compound has a molecular weight of 220.32 . It appears as an oil . More specific physical and chemical properties like melting point, boiling point, density, and others are not available in the search results .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A series of novel compounds related to "4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline" were synthesized and their structures confirmed by various spectroscopic techniques. These compounds were evaluated for their herbicidal activities against rape and barnyard grass, showing moderate activity in some cases. The study emphasizes the significance of the [1,2,4]triazolo[4,3-a]azepin scaffold in the development of agrochemicals (Wang et al., 2006).
Acylation and Derivative Formation
Research on the reactivity of triazoloazepin compounds towards acylation demonstrated the formation of N-acyl and C-acyl derivatives, highlighting the chemical versatility of this scaffold. This property could be exploited in the design of novel compounds with potential biological activities (Makei et al., 2004).
Novel Salts Formation
The conversion of specific triazole derivatives into novel salts shows the potential for creating compounds with varied biological activities. Such transformations underline the adaptability of the triazoloazepin framework in synthesizing diverse heterocyclic compounds, possibly leading to new therapeutic agents (Nikpour & Motamedi, 2015).
Antimicrobial Activity
Derivatives of the [1,2,4]triazolo[4,3-a]azepin scaffold were synthesized and evaluated for their antimicrobial activity. Some compounds displayed significant activity against bacterial and fungal strains, indicating the potential of this chemical framework in developing new antimicrobials (Demchenko et al., 2021).
Electroluminescent Properties
The design and synthesis of compounds incorporating the triazoloazepin core for use in organic light-emitting diodes (OLEDs) demonstrate the broader application of this scaffold beyond biological activity. These compounds showed good thermal and morphological stabilities, high photoluminescence quantum yields, and promising electroluminescent properties, suggesting their potential in electronic and photonic devices (Jin et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-12-7-5-11(6-8-12)10-14-17-16-13-4-2-1-3-9-18(13)14/h5-8H,1-4,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPHHZCFNVXBJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide](/img/structure/B1438122.png)


